Vanillil

Descripción general

Descripción

Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and the primary component of the extract of the vanilla bean. Vanillin is widely used as a flavoring agent in foods, beverages, and pharmaceuticals due to its pleasant vanilla aroma and taste .

Mecanismo De Acción

Target of Action

Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is a specialized metabolite and the main ingredient of vanilla extract . It is known to interact with various targets in the body. For instance, it has been found to act on the vanilloid receptors located in the peripheral afferent nerve fibers . These receptors play a crucial role in pain perception, inflammation, and body temperature regulation .

Mode of Action

Vanillin interacts with its targets, leading to various physiological changes. For instance, when it acts on the vanilloid receptors, it provides short-acting irritant and algesic properties . Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature .

Pharmacokinetics

The pharmacokinetics of vanillin involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability and hydrophobicity limit the bioactive efficiency and pharmacokinetics of vanillin . Nanocarriers or nanoparticles can potentiate the bioactive profile of vanillin .

Result of Action

Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . It has been found to regulate gene expression and exhibit biological activities . These effects contribute to its potential therapeutic applications.

Action Environment

The action of vanillin can be influenced by various environmental factors. For instance, the chemical synthesis of vanillin is associated with environmental pollution and exhibits inadequate substrate selectivity, leading to decreased process efficiency and increased downstream processing costs . On the other hand, bio-based vanillin production methods yield vanillin at mild conditions with high efficiency and specificity, low energy consumption, and little pollution .

Análisis Bioquímico

Biochemical Properties

Vanillin interacts with various enzymes, proteins, and other biomolecules. The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .

Cellular Effects

Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . These properties of vanillin influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Vanillin exerts its effects at the molecular level through various mechanisms. It is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays . It operates by self-dimerization contributing to high reaction stoichiometry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vanillin can be synthesized through several methods:

From Eugenol: The first commercial synthesis of vanillin began with eugenol (4-allyl-2-methoxyphenol).

From Guaiacol: Another common method involves the synthesis of vanillin from guaiacol (2-methoxyphenol).

Industrial Production Methods:

Análisis De Reacciones Químicas

Vanillin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acidic Conditions: Sulfuric acid, hydrochloric acid.

Alkaline Conditions: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Vanillic Acid: Formed through oxidation.

Vanillyl Alcohol: Formed through reduction.

Aplicaciones Científicas De Investigación

Vanillin has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Vanillin is often compared with other similar compounds, such as:

Ethylvanillin: Similar to vanillin but has an ethoxy group instead of a methoxy group.

Vanillic Acid: An oxidized form of vanillin with similar antioxidant properties.

Vanillyl Alcohol: A reduced form of vanillin with similar antimicrobial properties.

Uniqueness of Vanillin: Vanillin is unique due to its widespread use as a flavoring agent and its diverse applications in various industries. Its pleasant aroma and taste, combined with its biological activities, make it a valuable compound in both research and industry.

Actividad Biológica

Vanillil, a compound derived from vanillin, has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological effects of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound (4-hydroxy-3-methoxybenzaldehyde) is a phenolic compound primarily recognized for its presence in vanilla beans. It exhibits various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have highlighted its potential therapeutic applications in neurodegenerative diseases, diabetes management, and wound healing.

Antioxidant Activity

This compound is noted for its significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Study Findings : A study demonstrated that this compound encapsulated in liposomes exhibited enhanced antioxidant activity compared to free this compound. The encapsulation improved the retention of this compound and increased its efficacy in scavenging DPPH radicals .

| Formulation | DPPH Scavenging Activity (%) | Retention Capacity (%) |

|---|---|---|

| Free this compound | 45 | N/A |

| Liposomal this compound | 85 | 90 |

Neuroprotective Effects

This compound has shown promising neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease (PD) and Huntington's disease (HD).

- Case Study : In vitro studies using SH-SY5Y neuroblastoma cells revealed that this compound could significantly reduce neuronal apoptosis induced by rotenone, a neurotoxin associated with PD. The compound inhibited the activation of MAPK pathways and reduced oxidative stress markers .

- In Vivo Research : In animal models of PD, this compound administration improved motor functions and reduced dopaminergic neuron degeneration by modulating inflammatory responses .

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.

- Research Findings : A study demonstrated that this compound could inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by decreasing the expression of iNOS and COX-2. This suggests its potential use in managing inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, showing efficacy against various pathogens.

- In Vitro Studies : this compound has demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Its lower cytotoxicity compared to other phenolic compounds makes it a suitable candidate for therapeutic applications .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties.

- Cancer Cell Studies : Research has shown that this compound can induce apoptosis in breast cancer cells (MCF-7) through the modulation of the Wnt/β-catenin signaling pathway. This highlights its potential as an adjunct therapy in cancer treatment .

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Breast Cancer | Induces apoptosis | Wnt/β-catenin inhibition |

| Colorectal Cancer | Inhibits cell growth | Metal complexation enhancement |

Wound Healing Properties

This compound has been investigated for its role in enhancing wound healing processes.

Propiedades

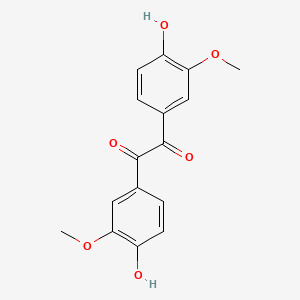

IUPAC Name |

1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHMXBDRUWSJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280403 | |

| Record name | Vanillil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-22-9 | |

| Record name | Vanillil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vanillil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Vanillil and where is it found?

A1: this compound, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a phenolic aldehyde found naturally in vanilla beans. It contributes to the characteristic flavor and aroma of vanilla. Beyond its culinary uses, this compound displays promising biological activities, making it a subject of scientific interest. Notably, this compound has been identified in the oxidation products of Sulfite Waste Liquor []. It was also found as a constituent of Nelumbo nucifera Gaertn, a plant with known medicinal properties [].

Q2: Does this compound exhibit any antimicrobial activity?

A2: While this compound itself has not been extensively studied for antimicrobial properties, research shows that Vanillyl nonanoate, a derivative of this compound, inhibits the germination of Phytophthora capsici spores []. This finding suggests potential antifungal applications for this compound derivatives.

Q3: How does Vanillyl nonanoate protect plants from diseases?

A3: Research indicates that Vanillyl nonanoate triggers induced resistance in pepper and Arabidopsis plants, protecting them against Botrytis cinerea and Phytophthora capsici []. This induced resistance involves strengthening the cell wall with lignin and increasing biochemical defenses like PR proteins [].

Q4: What role does Vanillyl nonanoate play in plant systemic resistance?

A4: Vanillyl nonanoate induces systemic resistance in pepper and Arabidopsis plants []. This systemic response involves signaling molecules such as hydrogen peroxide, salicylic acid, ethylene, and jasmonates in pepper, while in Arabidopsis, salicylic acid and jasmonates are involved []. Interestingly, changes in 4-hydroxybenzoic acid levels were observed in pepper, suggesting a potential role in resistance [].

Q5: Can Vanillin be synthesized from Guaiacol, and if so, what is the process?

A5: Yes, Vanillin can be semi-synthesized from Guaiacol using a modified Sandmeyer reaction with in-situ generated formaldehyde [, ]. This method involves a heterogeneous phase reaction where formaldehyde is generated in situ and reacts with Guaiacol to produce Vanillyl alcohol. Subsequent oxidation of Vanillyl alcohol yields Vanillin [, ].

Q6: Are there any analytical methods available to quantify this compound almond acid?

A6: Yes, a simple and fast HPLC technique has been developed for analyzing this compound almond acid (also known as 4-Hydroxy-3-methoxymandelic acid) along with other acids like 5-hydroxyindoleacetic acid, homovanillic acid, and homogentisic acid in biological fluids [, ]. This method uses solid-phase extraction and either isocratic or gradient elution modes with UV detection, making it suitable for routine clinical applications [, ].

Q7: What are the applications of Vanillyl alcohol oxidase?

A7: Vanillyl alcohol oxidase is an enzyme involved in the degradation of lignin, a complex polymer found in plant cell walls. Research has explored the use of yeast expression systems for producing aromatic molecules, including a system employing a gene encoding Vanillyl alcohol oxidase []. This suggests potential applications in biotechnology for producing valuable aromatic compounds.

Q8: What is the role of this compound-type phenols in soil carbon storage?

A8: A study investigating lignin turnover in agricultural fields examined the fate of this compound-type phenols, along with syringyl- and coumaryl-type phenols, collectively termed VSC-lignin []. The research used compound-specific 13C isotopic analyses to track VSC-lignin in a chronosequence of maize monoculture. Results suggested that while lignin is considered recalcitrant, a significant portion of plant-residue lignin decomposes rapidly, with a small fraction becoming stabilized in soil organic matter [].

Q9: Are there any known long-chain N-Vanillyl acylamides (LCNVAs) derived from natural sources?

A9: Research explored the synthesis of novel LCNVAs from ricinoleic and lesquerolic acids, both long-chain fatty acids found in plants []. These LCNVAs were designed to target pain receptors, specifically the TRPV1 receptor and the FAAH enzyme []. This highlights the potential of using this compound as a building block for developing new molecules with therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.